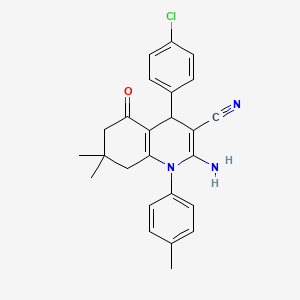
N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide
Vue d'ensemble
Description
N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide, also known as IMB-5, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. It is a small molecule inhibitor of a specific protein target, and has shown promising results in preclinical studies.
Mécanisme D'action
N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide works by inhibiting the activity of a specific protein target, which is involved in several cellular processes. This protein target is known to be overexpressed in several types of cancer cells, and is also involved in the inflammatory response. By inhibiting this protein target, N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide is able to slow down the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to cell death. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. In animal models of inflammation, N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response. In animal models of neurodegenerative diseases, N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide has been shown to protect against neuronal damage and improve motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. It is also a small molecule inhibitor, which makes it easier to work with in terms of drug development. However, one limitation of using N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide is that it has a relatively low yield in the synthesis process, which can make it more difficult to obtain large quantities for use in experiments.
Orientations Futures
There are several future directions for research on N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the optimization of the compound for specific therapeutic applications, such as cancer or inflammation. Additionally, the mechanism of action of N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide could be further elucidated to better understand how it works at the molecular level. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide in humans.
Applications De Recherche Scientifique
N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been studied for its potential anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide has been shown to protect against neuronal damage in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-iodo-2-methylphenyl)-4-methylsulfanylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2S2/c1-10-9-11(15)3-8-14(10)16-20(17,18)13-6-4-12(19-2)5-7-13/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXWCMBBMURFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NS(=O)(=O)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzamide](/img/structure/B4171872.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]cyclohexanecarboxamide](/img/structure/B4171873.png)

![N-[4-(4-butyryl-1-piperazinyl)phenyl]hexanamide](/img/structure/B4171898.png)
![N-(3-chloro-4-methoxyphenyl)-4-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4171906.png)


![N-(4-methoxyphenyl)-2-[2-(3,3,6,6,10-pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetamide](/img/structure/B4171925.png)
![2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4171930.png)
![3-bromo-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B4171933.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4171936.png)
![7-(3-chlorophenyl)-5-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4171942.png)
